molecular formula C10H6BrNO4 B2997600 Methyl 5-bromo-2,3-dioxo-1H-indole-7-carboxylate CAS No. 2090721-99-4

Methyl 5-bromo-2,3-dioxo-1H-indole-7-carboxylate

Cat. No.: B2997600
CAS No.: 2090721-99-4
M. Wt: 284.065
InChI Key: KYUDISFMFVEROE-UHFFFAOYSA-N
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Description

Methyl 5-bromo-2,3-dioxo-1H-indole-7-carboxylate (CAS No. 2090721-99-4) is a brominated indole derivative with a unique substitution pattern. Its molecular formula is C₁₀H₆BrNO₄, and it has a molecular weight of 284.07 g/mol . The compound features:

  • A bromo substituent at position 5,
  • Dioxo groups at positions 2 and 3,
  • A methyl ester at position 5.

This structure confers distinct electronic and steric properties, making it a valuable intermediate in medicinal chemistry and materials science. The bromine atom facilitates cross-coupling reactions, while the dioxo groups enhance electron-withdrawing effects, influencing reactivity and interactions with biological targets .

Properties

IUPAC Name

methyl 5-bromo-2,3-dioxo-1H-indole-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrNO4/c1-16-10(15)6-3-4(11)2-5-7(6)12-9(14)8(5)13/h2-3H,1H3,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYUDISFMFVEROE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC2=C1NC(=O)C2=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2090721-99-4
Record name methyl 5-bromo-2,3-dioxo-2,3-dihydro-1H-indole-7-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-bromo-2,3-dioxo-1H-indole-7-carboxylate typically involves the bromination of 7-methyl-1H-indole followed by oxidation and esterification reactions. One common method includes:

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors for bromination and oxidation steps, and automated systems for purification and crystallization to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-2,3-dioxo-1H-indole-7-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Reduction Reactions: The oxo groups can be reduced to hydroxyl groups using reducing agents like sodium borohydride.

    Ester Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar solvents.

    Reduction: Sodium borohydride in methanol or ethanol.

    Hydrolysis: Hydrochloric acid or sodium hydroxide in water.

Major Products

    Substitution: Formation of 5-amino-2,3-dioxo-1H-indole-7-carboxylate.

    Reduction: Formation of 5-bromo-2,3-dihydroxy-1H-indole-7-carboxylate.

    Hydrolysis: Formation of 5-bromo-2,3-dioxo-1H-indole-7-carboxylic acid.

Scientific Research Applications

Methyl 5-bromo-2,3-dioxo-1H-indole-7-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-bromo-2,3-dioxo-1H-indole-7-carboxylate involves its interaction with specific molecular targets such as enzymes and receptors. The bromine atom and oxo groups play a crucial role in binding to active sites, thereby modulating the activity of the target molecules. This compound can inhibit enzyme activity by forming stable complexes with the enzyme’s active site, leading to a decrease in the enzyme’s catalytic efficiency .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varying Substituents

Table 1: Key Structural Analogues and Their Properties
Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Features
Methyl 5-bromo-2,3-dioxo-1H-indole-7-carboxylate 2090721-99-4 C₁₀H₆BrNO₄ 284.07 Bromo (C5), dioxo (C2/C3), ester (C7)
Ethyl 5-bromo-1H-indole-7-carboxylate 860624-90-4 C₁₁H₁₀BrNO₂ 268.11 Bromo (C5), ester (C7), lacks dioxo groups
Methyl 5-bromoindole-7-carboxylate 860624-89-1 C₁₀H₈BrNO₂ 254.08 Bromo (C5), ester (C7), no dioxo groups
Methyl 5-bromo-2-oxoindoline-7-carboxylate 898747-32-5 C₁₀H₈BrNO₃ 270.08 Bromo (C5), mono-oxo (C2), ester (C7)
Methyl 7-bromo-3-oxo-2,3-dihydro-1H-isoindole-1-carboxylate - C₁₀H₈BrNO₃ 270.00 Isoindole core, bromo (C7), mono-oxo (C3)
Key Differences and Implications :

Dioxo vs. Mono-Oxo Groups: The presence of two oxo groups at C2 and C3 in the target compound increases its electron-withdrawing capacity compared to mono-oxo analogues like Methyl 5-bromo-2-oxoindoline-7-carboxylate.

Bromo Position :

  • Moving the bromine from C5 (target compound) to C7 (e.g., Methyl 7-bromo-3-oxo-isoindole-1-carboxylate) shifts the electronic density distribution. C5-bromo derivatives are more commonly used in Suzuki-Miyaura couplings due to better steric accessibility .

Ester vs. Ethyl Ester :

  • Ethyl 5-bromo-1H-indole-7-carboxylate has a longer alkyl chain, which may improve lipid solubility but reduce crystallinity compared to the methyl ester in the target compound .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Property Target Compound Methyl 5-bromoindole-7-carboxylate Methyl 7-bromo-3-oxo-isoindole-1-carboxylate
LogP ~1.8 (estimated) 2.1 1.4
Polar Surface Area (Ų) 75 48 55
Hydrogen Bond Donors 1 1 1

The target compound’s higher polar surface area (due to dioxo groups) suggests better solubility in polar solvents, which may enhance bioavailability in aqueous environments .

Biological Activity

Methyl 5-bromo-2,3-dioxo-1H-indole-7-carboxylate is an indole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a bromine atom at the 5-position and two carbonyl groups at the 2 and 3 positions of the indole ring. Its structure is significant as it influences its interaction with biological targets.

Anticancer Potential

Research indicates that this compound exhibits anticancer properties , particularly through its ability to inhibit microtubule assembly. A study demonstrated that at a concentration of 20 μM, it effectively inhibited microtubule assembly by approximately 40.76% to 52.03% . This suggests potential as a microtubule-destabilizing agent, which is crucial for cancer treatment strategies.

Table 1: Anticancer Activity of this compound

Concentration (μM)% Inhibition of Microtubule Assembly
2040.76% - 52.03%

The mechanism of action involves binding to specific enzymes and receptors. The bromine atom and oxo groups enhance binding affinity, allowing the compound to inhibit enzyme activity effectively. This inhibition can lead to reduced cellular proliferation in cancer cells by affecting critical pathways involved in cell cycle regulation.

Enzyme Inhibition

This compound has been studied for its role as an enzyme inhibitor. It interacts with various molecular targets that recognize indole structures, potentially modulating biochemical pathways related to tryptophan metabolism and serotonin synthesis.

Case Studies

A notable case study involved the evaluation of several indole derivatives, including this compound, against breast cancer cell lines (MDA-MB-231). The study found that these compounds could induce apoptosis and arrest cells in the G2/M phase of the cell cycle, confirming their anticancer potential .

Table 2: Effects on MDA-MB-231 Cells

CompoundConcentration (μM)Apoptosis InductionCell Cycle Arrest
Methyl 5-bromo...1Morphological ChangesG2/M Phase
10Enhanced Caspase-3 Activity (1.33–1.57 times)

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